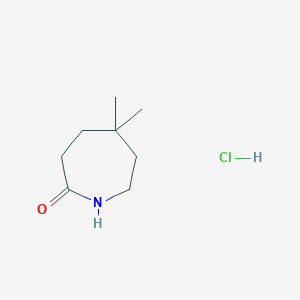

5,5-Dimethylazepan-2-one;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as 5,5-Dimethyl-1,4,2-dioxazoles, involves a transketalization process starting from 2,2-diethoxypropane, which suggests that a similar approach might be applicable for synthesizing 5,5-Dimethylazepan-2-one;hydrochloride. The dioxazoles are stable under a variety of conditions and can be converted back to hydroxamic acids, indicating that the dimethylazepanone structure could also exhibit stability and reactivity under certain conditions .

Molecular Structure Analysis

While the exact molecular structure of 5,5-Dimethylazepan-2-one;hydrochloride is not provided, the structures of related compounds such as 4,4'- and 6,6'-dimethyl-2,2'-bipyridyl complexes with chloranilic acid have been determined. These structures form hydrogen-bonded chains with N(+)-H···O(-) and O-H···N bridges, which could be relevant when considering the potential hydrogen bonding and molecular interactions of 5,5-Dimethylazepan-2-one;hydrochloride .

Chemical Reactions Analysis

The reactivity of similar compounds, such as 5,5-Dimethyl-1,4,2-dioxazoles, shows that they can revert to hydroxamic acids upon treatment with specific reagents. This suggests that 5,5-Dimethylazepan-2-one;hydrochloride may also participate in reactions that lead to the formation or cleavage of specific functional groups under the influence of certain reagents .

Physical and Chemical Properties Analysis

The physical properties of related compounds, such as the phase transitions of dimethyl bipyridyl complexes, are characterized by differential scanning calorimetry and dielectric characteristics. This information can be useful in hypothesizing the physical properties of 5,5-Dimethylazepan-2-one;hydrochloride, such as its thermal stability and potential phase transitions . The chemical properties, such as the acidity of protons adjacent to the dioxazole ring, allow for alpha-functionalization, which could be a consideration for the chemical behavior of 5,5-Dimethylazepan-2-one;hydrochloride .

Applications De Recherche Scientifique

Conversion of Plant Biomass to Valuable Chemicals

- The review by Chernyshev et al. (2017) discusses the conversion of plant biomass into furan derivatives, highlighting the potential of these chemicals as sustainable alternatives for various industrial applications, including polymers, fuels, and pharmaceuticals. Furan derivatives, like 5-Hydroxymethylfurfural (HMF) and its further processed forms, demonstrate the utility of biomass-derived chemicals in replacing non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).

Applications in Fuel and Solvent Production

- The research on 2,5-dimethylfuran (DMF), as reviewed by Nguyen et al. (2021), showcases its potential as a promising biofuel derived from lignocellulosic biomass. This work emphasizes the importance of exploring biomass-derived compounds for energy applications, underscoring the relevance of chemical engineering in developing sustainable fuel alternatives (Nguyen et al., 2021).

Biomass-derived Chemicals in Engine Applications

- Another study by Hoang et al. (2021) focuses on DMF as a biofuel for spark ignition engines, presenting a comprehensive analysis of its synthesis, characteristics, and performance compared to conventional fuels. This research highlights the ongoing efforts to identify and utilize renewable resources for energy production, which could provide context for the exploration of new chemical compounds for similar applications (Hoang, Nižetić, & Ölçer, 2021).

Safety and Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram . It has the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

5,5-dimethylazepan-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-8(2)4-3-7(10)9-6-5-8;/h3-6H2,1-2H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSXFUBSIVVDNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)NCC1)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Dimethylazepan-2-one;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-{[2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]methyl}-2-furoate](/img/structure/B2514503.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2514504.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2514509.png)

![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-N'-phenylurea](/img/structure/B2514510.png)

![N-{4-[4-(hydroxymethyl)piperidino]benzyl}-4-methylbenzenesulfonamide](/img/structure/B2514521.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2514525.png)